![molecular formula C15H16F2N4 B6460570 4-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}pyrimidine CAS No. 2549052-46-0](/img/structure/B6460570.png)

4-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

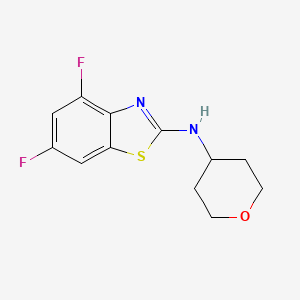

The compound “4-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}pyrimidine” is a complex organic molecule that contains a pyrimidine ring, a piperazine ring, and a 2,4-difluorophenyl group . Pyrimidine is a basic aromatic ring structure found in many important biomolecules like nucleotides. Piperazine rings are found in many pharmaceuticals due to their ability to improve pharmacokinetic properties . The 2,4-difluorophenyl group is a common substituent in medicinal chemistry, known for its ability to enhance binding affinity and selectivity .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by techniques such as High-Resolution Mass Spectrometry (HRMS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) . These techniques would provide information about the mass, functional groups, and atomic connectivity in the molecule.Chemical Reactions Analysis

The chemical reactivity of this compound would depend on the specific functional groups present. For instance, the pyrimidine ring might undergo reactions typical of aromatic compounds, while the piperazine ring might participate in reactions involving nitrogen .Applications De Recherche Scientifique

Antifungal Applications

This compound has been used in the development of antifungal pharmaceuticals . It has been found to be effective in the treatment and prevention of diseases associated with mycoses . The compound’s ability to resist antimicrobial killing makes it particularly useful in treating serious mycoses, especially amongst immunocompromised or immunosuppressed patients .

Crystal Structure Analysis

The crystal structure of this compound has been studied extensively . Understanding the crystal structure can provide insights into the compound’s physical and chemical properties, which can be useful in various scientific and industrial applications .

Antiviral Applications

Pyrimidine and its derivatives, including “4-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}pyrimidine”, have been proven to have antiviral activity . This makes it a potential candidate for the development of new antiviral drugs .

Anticancer Applications

This compound has also shown promise in the field of oncology . Its anticancer activity could potentially be harnessed for the development of new cancer treatments .

Antioxidant Applications

The compound has demonstrated antioxidant activity , which could be beneficial in a variety of health-related applications. Antioxidants help protect the body’s cells from damage caused by free radicals .

Anti-inflammatory Applications

Research has shown that this compound has anti-inflammatory activity . This could make it useful in the treatment of conditions characterized by inflammation .

Neuroprotection Applications

The compound has been studied for its neuroprotective effects . This suggests potential applications in the treatment of neurological disorders .

Antimicrobial Applications

In addition to its antifungal activity, the compound has also shown antimicrobial activity . This could make it a valuable tool in the fight against various types of microbial infections .

Mécanisme D'action

Target of Action

Similar compounds have been shown to have neuroprotective and anti-neuroinflammatory properties . They have been found to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .

Mode of Action

Similar compounds have been found to exhibit promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (er) chaperone, bip, and apoptosis marker cleaved caspase-3 in human neuronal cells . A molecular docking study showed that these compounds have favorable interaction with active residues of ATF4 and NF-kB proteins .

Biochemical Pathways

Similar compounds have been found to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway . These pathways play a crucial role in neuroprotection and anti-inflammatory responses.

Pharmacokinetics

It is known that the piperazine ring, a common structural motif in this compound, can positively modulate the pharmacokinetic properties of a drug substance .

Result of Action

Similar compounds have been found to exhibit promising neuroprotective and anti-inflammatory properties . They have been found to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . They also reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .

Orientations Futures

Propriétés

IUPAC Name |

4-[4-[(2,4-difluorophenyl)methyl]piperazin-1-yl]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16F2N4/c16-13-2-1-12(14(17)9-13)10-20-5-7-21(8-6-20)15-3-4-18-11-19-15/h1-4,9,11H,5-8,10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWCYXKZMSWKKMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=C(C=C(C=C2)F)F)C3=NC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16F2N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{4-[(2,4-Difluorophenyl)methyl]piperazin-1-yl}pyrimidine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-({3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)benzonitrile](/img/structure/B6460497.png)

![2-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-4-methyl-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B6460503.png)

![1-benzyl-4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6460523.png)

![2-{4-[(7-methoxy-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}acetamide](/img/structure/B6460530.png)

![2-(4-{[(4-cyanopyridin-2-yl)oxy]methyl}piperidin-1-yl)-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B6460531.png)

![4-(6-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridazin-3-yl)morpholine](/img/structure/B6460542.png)

![4-(6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridazin-3-yl)morpholine](/img/structure/B6460543.png)

![4,6-dimethoxy-N-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]-1,3,5-triazin-2-amine](/img/structure/B6460547.png)

![4-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-(methylsulfanyl)pyrimidine-5-carbonitrile](/img/structure/B6460551.png)

![4-(3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-(methylsulfanyl)pyrimidine-5-carbonitrile](/img/structure/B6460559.png)

![4-[6-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-2-methylpyrimidin-4-yl]morpholine](/img/structure/B6460565.png)

![4-(1-{8-cyclopentyl-5-methyl-7-oxo-7H,8H-pyrido[2,3-d]pyrimidin-2-yl}azetidin-3-yl)piperazin-2-one](/img/structure/B6460577.png)

![4-{4-[6-(morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}-5,6,7,8-tetrahydroquinazoline](/img/structure/B6460578.png)